

# Application Notes and Protocols for ChIP-seq Analysis of Dot1L Inhibition

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Compound of Interest		
Compound Name:	Dot1L-IN-1 TFA	
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### Introduction

Disruptor of telomeric silencing 1-like (DOT1L) is a unique histone methyltransferase responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[1][2][3] This epigenetic modification is primarily associated with actively transcribed genes and plays a crucial role in various cellular processes, including transcriptional regulation, cell cycle progression, and DNA damage repair.[1][2][4] Aberrant DOT1L activity is implicated in the pathogenesis of certain cancers, particularly mixed-lineage leukemia (MLL)-rearranged leukemias, making it a significant target for therapeutic intervention.[2][5][6]

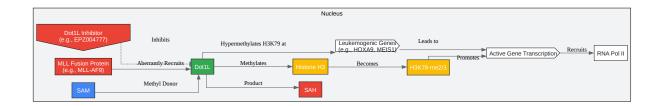
This document provides a detailed protocol for Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) to investigate the genome-wide effects of DOT1L inhibition. The protocol utilizes a potent and selective small molecule inhibitor of DOT1L.

Note on Inhibitor: The specific inhibitor "**Dot1L-IN-1 TFA**" was not found in publicly available literature. This protocol has been developed using EPZ004777, a well-characterized and potent DOT1L inhibitor, as a representative compound.[3][6][7] Researchers should adapt the protocol based on the specific properties of their chosen inhibitor.

## Signaling Pathway and Experimental Workflow

The following diagrams illustrate the Dot1L signaling pathway and the experimental workflow for the ChIP-seq protocol.

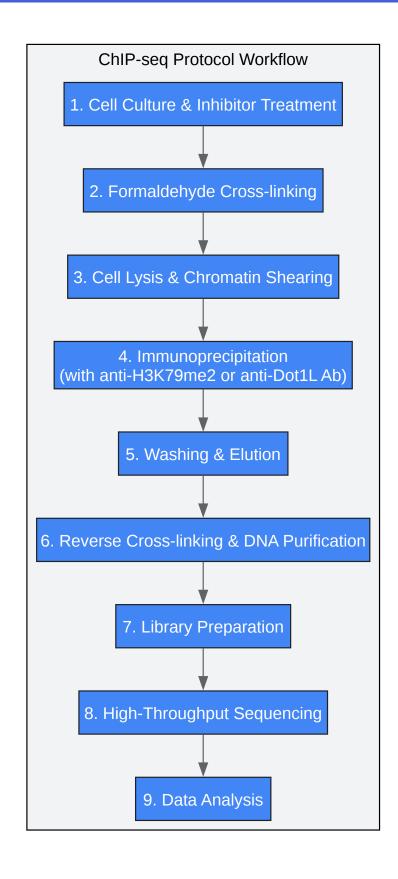




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Figure 1: Dot1L Signaling Pathway and Inhibition.





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